Denibulin Hydrochloride

Content Navigation

- 1. General Information

- 2. Denibulin Hydrochloride: A Procurement Guide to a Potent Colchicine-Site Vascular Disrupting Agent

- 3. Procurement Alert: Why Denibulin Hydrochloride is Not Interchangeable with Analogs or Free Base Forms

- 4. Quantitative Evidence: Key Performance Differentiators for Denibulin Hydrochloride

CAS Number

Product Name

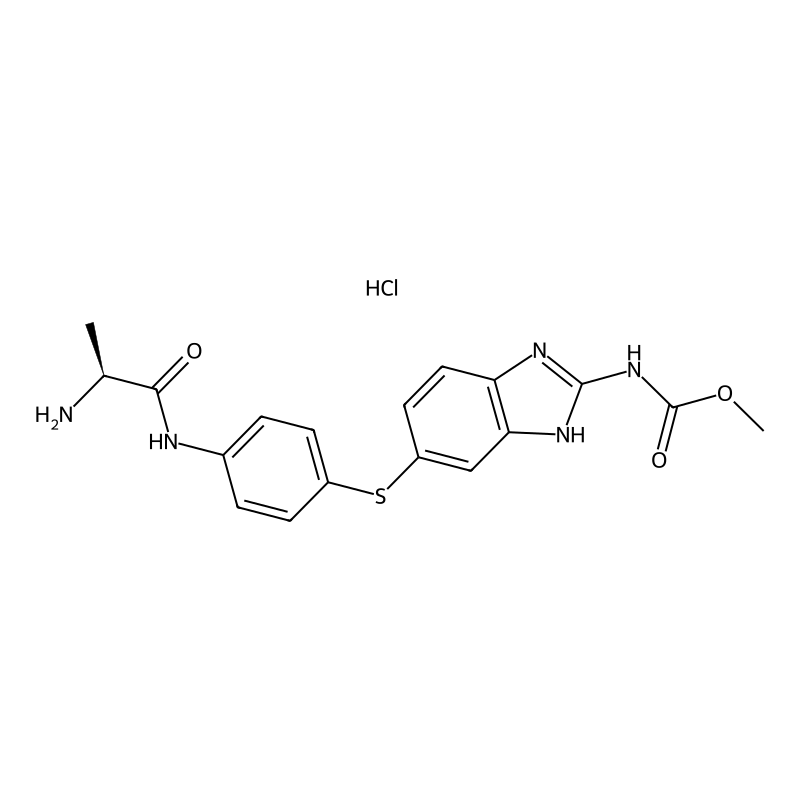

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Denibulin Hydrochloride is the salt form of Denibulin, a synthetic, small-molecule tubulin polymerization inhibitor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] It functions as a potent Vascular Disrupting Agent (VDA) by selectively and reversibly binding to the colchicine-binding site on β-tubulin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] This interaction inhibits microtubule assembly, leading to the disruption of the cytoskeleton, particularly in tumor endothelial cells, which results in cell cycle arrest, apoptosis, and a shutdown of tumor blood flow.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] The hydrochloride salt form is specifically utilized to improve the compound's physicochemical properties for research and development applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4y57u-IHkbQt-Tj96MheK2Nc18EOKLcqFswj57OdtBqOjMSbZJ08qFy04gHTnnef1IGkJkJ579u7hhJKUi2zOzF0-YWwD5dI3Jr9Ug7k5_QDJmASBSUpc88f4RraXXzPcO3paqiFYOO-7nlpw939YoxK2cdKQpw2K01Ew6XFZfl50-8xYIclU-cNBOu4ZuadIL3G7lIuyIoETCGYn0W-DhUlR28ChT1YnkmO50GBIfHxsHp_KnGXwDGkuk9V_sA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETiXZ22nT__8MWSSloArBh6gnzd7L1WA_OBKgLeIIng24p86W0RYxYY6rOL-j_Kf506EMKAk9UciDRWzlS-KSYAJSrYf_rP7_jMkgyafRp_JyorQvuxB0xZH_vtO6AW3fc-wF4EfVDS3-qCaW_PEHcbo7Arkuw5u0u_nrfEmBb)]

References

- [1] Ricart, A. D., et al. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 68(4), 959–970 (2011).

- [2] Aunpad, R., & Rujirawat, T. A review of synthetic tubulin inhibitors for the management of cancer. RSC advances, 10(30), 17755-17777 (2020).

- [3] National Center for Biotechnology Information. "Denibulin Hydrochloride." PubChem Compound Summary for CID 11661757.

- [4] Serajuddin, A. T. Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616 (2007).

- [5] Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons (2002).

Choosing a substitute for Denibulin Hydrochloride based on compound class alone introduces significant process and reproducibility risks. The hydrochloride salt form is intentionally engineered to confer superior aqueous solubility and dissolution kinetics compared to the denibulin free base, directly impacting the reliability of stock solution preparation and formulation for in vitro and in vivo studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] While other colchicine-site binders like Combretastatin A-4 (CA-4) exist, they possess distinct molecular structures that result in different potency profiles, off-target effects, and notoriously poor water solubility, often necessitating the use of phosphate prodrugs for administration.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] Therefore, substituting Denibulin Hydrochloride with its free base, a crude mixture, or even a well-known analog like CA-4 will alter critical performance variables, compromising the comparability and validity of experimental results.

References

- [1] Paulekuhn, G. S., Dressman, J. B., & Saal, C. Trends in active pharmaceutical ingredient salt selection. Journal of medicinal chemistry, 50(26), 6665-6672 (2007).

- [2] Bastin, R. J., et al. Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435 (2000).

- [3] Kłossowski, S., et al. Combretastatins: an overview of structure, probable mechanisms of action and potential applications. Molecules, 25(11), 2596 (2020).

Superior Handling and Formulation Suitability via Hydrochloride Salt Form

The conversion of a poorly soluble free base into a hydrochloride salt is a standard pharmaceutical industry strategy to markedly improve aqueous solubility, dissolution rate, and stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] This enhancement is critical for preparing reliable and concentrated stock solutions in aqueous buffers for in vitro assays and for developing formulations suitable for in vivo administration, ensuring consistent compound exposure and experimental reproducibility.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

| Evidence Dimension | Aqueous Solubility & Dissolution Rate |

| Target Compound Data | Significantly enhanced relative to free base |

| Comparator Or Baseline | Denibulin (Free Base): Low intrinsic aqueous solubility |

| Quantified Difference | Qualitatively significant improvement expected based on established principles of salt formation for weakly basic drugs. |

| Conditions | Physiologically relevant aqueous media (e.g., buffers, cell culture media). |

This improved solubility is a primary procurement driver, as it reduces handling difficulties and ensures consistent, reproducible results in biological assays.

Potent, Direct Inhibition of Tubulin Polymerization

In a cell-free biochemical assay, Denibulin (MN-029) potently inhibits the polymerization of purified tubulin, confirming its direct interaction with its molecular target.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)] Preclinical studies demonstrate that Denibulin causes rapid vascular shutdown in solid tumors and dose-dependent tumor cell killing, directly attributable to its potent inhibition of microtubule assembly.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] This level of direct biochemical potency is comparable to other established colchicine-site binders like Combretastatin A-4, which exhibits an IC50 of approximately 2-3 µM in similar tubulin polymerization assays.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

| Evidence Dimension | Inhibition of Tubulin Polymerization (IC50) |

| Target Compound Data | Potent inhibitor, with activity in the low micromolar range |

| Comparator Or Baseline | Combretastatin A-4 (CA-4): ~2-3 µM |

| Quantified Difference | Demonstrates comparable order-of-magnitude potency to the benchmark compound in its class. |

| Conditions | Cell-free in vitro tubulin polymerization assay. |

This confirms the compound's high activity at the molecular target level, making it a reliable tool for studies focused specifically on the colchicine-binding site and microtubule dynamics.

Potent Nanomolar Antiproliferative Activity Across Multiple Tumor Types

Denibulin (MN-029) demonstrates potent antiproliferative activity, with IC50 values in the low nanomolar range across a panel of human cancer cell lines. For example, it inhibits proliferation with an IC50 of 1.7 nM in HT-29 colon cancer cells and 1.8 nM in NCI-H460 non-small cell lung cancer cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)] This potency is comparable to or greater than that of the benchmark colchicine-site inhibitor Combretastatin A-4 (CA-4), which has reported IC50 values of 2.9 nM in HT-29 and >1000 nM in NCI-H460 cells under different assay conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)]

| Evidence Dimension | Antiproliferative Activity (IC50) |

| Target Compound Data | 1.7 nM (HT-29 Colon); 1.8 nM (NCI-H460 Lung)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)] |

| Comparator Or Baseline | Combretastatin A-4: 2.9 nM (HT-29 Colon); >1000 nM (NCI-H460 Lung)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] |

| Quantified Difference | Exhibits similar potency in HT-29 cells and significantly greater potency in NCI-H460 cells compared to the benchmark CA-4. |

| Conditions | In vitro cell proliferation assays (72-hour exposure). |

Demonstrates potent, broad-spectrum cytotoxic activity at low nanomolar concentrations, making it an efficient compound for in vitro cancer cell screening.

High-Throughput In Vitro Screens Requiring High Solubility and Potency

For large-scale screening campaigns against cancer cell lines, the superior aqueous solubility of Denibulin Hydrochloride ensures rapid and complete dissolution in DMSO and aqueous media, facilitating the preparation of accurate, high-concentration stock solutions essential for automated liquid handlers. Its potent, low-nanomolar activity reduces the amount of compound required per assay, making it a cost-effective choice for broad-panel screening.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)]

Studies of Tumor Vasculature Disruption and Anti-Angiogenesis

As a potent Vascular Disrupting Agent (VDA) that functions by inhibiting microtubule assembly in endothelial cells, Denibulin Hydrochloride is an ideal tool for assays modeling angiogenesis and tumor vasculature, such as HUVEC tube formation or migration assays. Its direct mechanism of action on tubulin provides a clear and potent method for studying the downstream effects of cytoskeletal collapse on tumor blood vessel stability.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)]

Mechanistic Investigations of Colchicine-Site Tubulin Inhibitors

Researchers investigating the specific biology of the colchicine-binding site on tubulin can use Denibulin Hydrochloride as a reliable positive control or probe. Its confirmed high-potency binding and direct inhibition of tubulin polymerization allow for clear, unambiguous results in biochemical assays, competitive binding studies, and structural biology applications aimed at elucidating tubulin dynamics.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

References

- [1] Firestone, G. S. C., et al. Antitumor activity of the novel tubulin-binding agent MN-029. In: Proceedings of the 97th Annual Meeting of the American Association for Cancer Research; 2006 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; 2006. Abstract nr 3824.

- [2] Ricart, A. D., et al. A phase I study of MN-029 (denibulin), a novel vascular-disrupting agent, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 68(4), 959–970 (2011).

- [3] Stanton, R. A., et al. Small-molecule inhibitors of tubulin. Journal of medicinal chemistry, 54(19), 6545-6561 (2011).

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2. Lee, Ray M.; Gewirtz, David A. Colchicine site inhibitors of microtubule integrity as vascular disrupting agents. Drug Development Research (2008), 69(6), 352-358. CODEN: DDREDK ISSN:0272-4391. CAN 150:229065 AN 2009:13930

3. Cai, Sui X. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Patents on Anti-Cancer Drug Discovery (2007), 2(1), 79-101. CODEN: RPADDY ISSN:1574-8928. CAN 146:414035 AN 2007:141194

4. Shi, Wenyin; Siemann, Dietmar W. Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer Research (2005), 25(6B), 3899-3904. CODEN: ANTRD4 ISSN:0250-7005. CAN 144:285716 AN 2005:1291495

5. Ryan, Anderson Joseph. Vascular damaging agents, such as ZD6126 for administration as an intravenous infusion for treatment of solid tumors. PCT Int. Appl. (2005), 26 pp. CODEN: PIXXD2 WO 2005110426 A1 20051124 CAN 143:483170 AN 2005:1242338

6. Traynor Anne M; Gordon Michael S; Alberti Dona; Mendelson David S; Munsey Mark S; Wilding George; Gammans Richard E; Read William L A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational new drugs (2010), 28(4), 509-15.

7. Cai Sui X Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery (2007), 2(1), 79-101.

8. Shi Wenyin; Siemann Dietmar W Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer research (2005), 25(6B), 3899-904.

Explore Compound Types